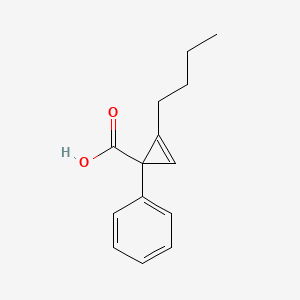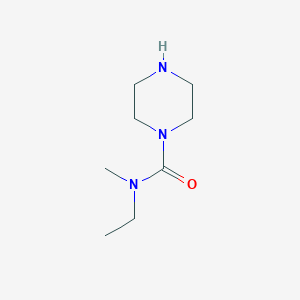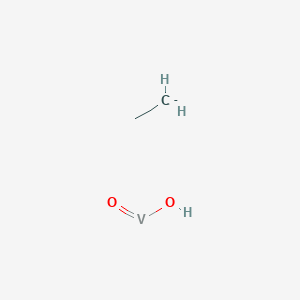
Ethane;hydroxy(oxo)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane;hydroxy(oxo)vanadium is a compound that combines ethane with a hydroxy and oxo group coordinated to a vanadium center Vanadium is a transition metal known for its multiple oxidation states and catalytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethane;hydroxy(oxo)vanadium typically involves the reaction of vanadium precursors with ethane and appropriate ligands under controlled conditions. One common method is the reaction of vanadyl sulfate with ethane in the presence of a hydroxy ligand. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethane;hydroxy(oxo)vanadium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: Ligands coordinated to the vanadium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature.
Major Products Formed:
Oxidation: Higher oxidation state vanadium compounds, such as vanadium pentoxide.
Reduction: Lower oxidation state vanadium compounds, such as vanadyl complexes.
Substitution: New vanadium complexes with different ligands.
Scientific Research Applications
Ethane;hydroxy(oxo)vanadium has several scientific research applications:
Mechanism of Action
The mechanism of action of ethane;hydroxy(oxo)vanadium involves its interaction with molecular targets and pathways. In biological systems, the compound can mimic the action of phosphate, allowing it to interact with enzymes such as protein tyrosine phosphatases. This interaction can lead to the inhibition of enzyme activity and modulation of signaling pathways, resulting in various therapeutic effects . In catalytic applications, the compound can facilitate redox reactions by cycling between different oxidation states of vanadium .
Comparison with Similar Compounds
Vanadyl sulfate: A common vanadium compound with similar oxidation states and catalytic properties.
Vanadium pentoxide: A higher oxidation state vanadium compound used in various industrial applications.
Vanadyl acetylacetonate: A vanadium complex with different ligands but similar catalytic properties.
Uniqueness: Ethane;hydroxy(oxo)vanadium is unique due to its specific combination of ethane, hydroxy, and oxo groups coordinated to vanadium. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
671235-16-8 |
|---|---|
Molecular Formula |
C2H6O2V- |
Molecular Weight |
113.01 g/mol |
IUPAC Name |
ethane;hydroxy(oxo)vanadium |
InChI |
InChI=1S/C2H5.H2O.O.V/c1-2;;;/h1H2,2H3;1H2;;/q-1;;;+1/p-1 |
InChI Key |
HXZNMIQCJHHAPW-UHFFFAOYSA-M |
Canonical SMILES |
C[CH2-].O[V]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




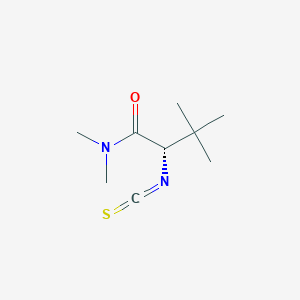
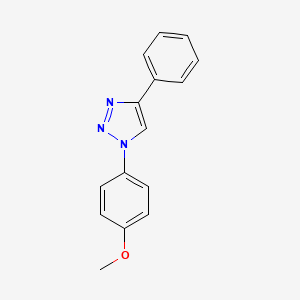
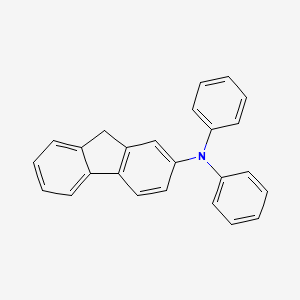
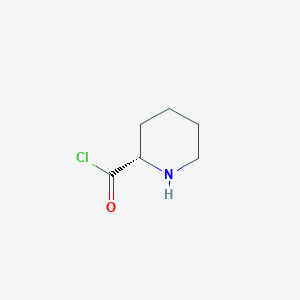

![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
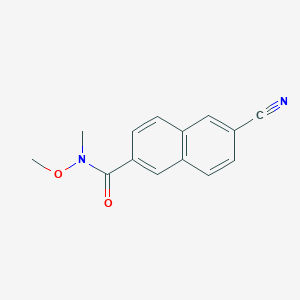
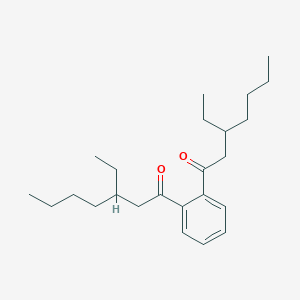

![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
